

# Basic characteristics of 1-Piperidinepropanoic acid, ethyl ester.

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## Compound of Interest

Compound Name:	1-Piperidinepropanoic acid, ethyl ester
CAS No.:	19653-33-9
Cat. No.:	B023162

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Technical Monograph: **1-Piperidinepropanoic Acid, Ethyl Ester**

## Part 1: Executive Technical Overview

**1-Piperidinepropanoic acid, ethyl ester** (CAS 19653-33-9), also known as Ethyl 3-(piperidin-1-yl)propanoate, is a critical

-amino ester intermediate.<sup>[1]</sup> It serves as a strategic "pharmacophore builder" in medicinal chemistry, specifically for introducing the piperidine moiety—a nitrogen heterocycle ubiquitous in analgesics, antihistamines, and antispasmodics.

Unlike simple alkyl esters, this molecule possesses a basic nitrogen center capable of protonation and quaternization, making it a versatile precursor for

-amino acids (via hydrolysis) and

-amino alcohols (via reduction). Its synthesis via the aza-Michael addition represents a textbook example of atom-economic "click" chemistry, utilized to construct libraries of bioactive small molecules.

## Part 2: Physicochemical Profile

The following data aggregates experimentally validated constants essential for process engineering and handling.

Property	Value	Context/Notes
CAS Number	19653-33-9	Primary Identifier
IUPAC Name	Ethyl 3-(piperidin-1-yl)propanoate	
Molecular Formula		
Molecular Weight	185.26 g/mol	
Appearance	Clear, colorless to pale yellow liquid	Oxidizes slightly upon air exposure
Boiling Point	106–110 °C @ 12 mmHg	Vacuum distillation required for purification
Density	0.97 g/cm <sup>3</sup> @ 25 °C	Slightly less dense than water
Refractive Index	1.453–1.455	Good purity indicator
pKa (Predicted)	~8.80	Basic nitrogen; forms stable salts with HCl
Solubility	Soluble in EtOH, , ; Low in	Lipophilic nature dominates

## Part 3: Synthetic Methodology (Aza-Michael Addition)

The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition of piperidine to ethyl acrylate. This reaction is thermodynamically driven and typically

requires no catalyst, though it is highly exothermic.

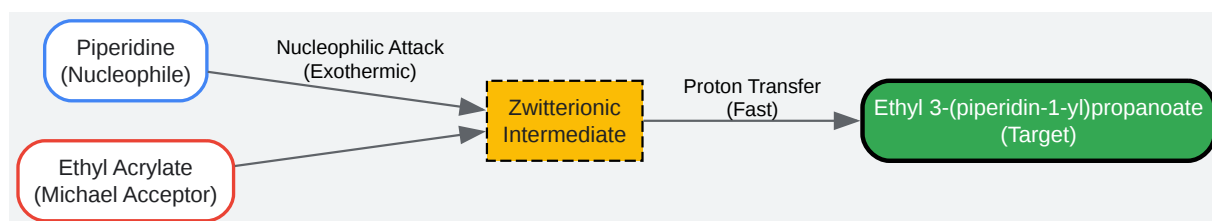
## Mechanistic Pathway

The nucleophilic nitrogen of the piperidine attacks the

-carbon of the

-unsaturated ester (ethyl acrylate). The resulting enolate intermediate is rapidly protonated to yield the saturated

-amino ester.



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Figure 1: Mechanistic pathway of the aza-Michael addition between piperidine and ethyl acrylate.

## Part 4: Validated Experimental Protocol

Safety Warning: Ethyl acrylate is a lachrymator and potential carcinogen. Piperidine is toxic and flammable. All operations must be performed in a fume hood.

### Protocol: Solvent-Free Synthesis

Rationale: Solvent-free conditions maximize atom economy and reaction rate (high concentration).

- Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer.
- Charge: Add Piperidine (8.5 g, 100 mmol) to the flask. Cool the flask to 0–5 °C using an ice-water bath.

- Causality: Cooling is mandatory. The reaction is autocatalytic and highly exothermic; uncontrolled addition can lead to runaway boiling.
- Addition: Charge Ethyl Acrylate (10.0 g, 100 mmol) into the addition funnel. Add dropwise over 30–45 minutes, maintaining internal temperature °C.
- Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 2–4 hours.
  - Validation: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The acrylate spot ( ) should disappear.
- Workup: No aqueous workup is typically required for the crude if stoichiometry is precise.
- Purification: Distill the crude oil under reduced pressure (vacuum). Collect the fraction boiling at 106–110 °C / 12 mmHg.
- Yield: Expected yield is 90–95%.<sup>[2]</sup>

## Part 5: Analytical Characterization

Trustworthy identification relies on NMR spectroscopy. The molecule exhibits a distinct pattern for the ethylene linker.

### 1H NMR Interpretation (400 MHz, )

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Insight
4.14	Quartet ( Hz)	2H		Deshielded by ester oxygen
2.68	Triplet ( Hz)	2H		-protons (next to Nitrogen)
2.49	Triplet ( Hz)	2H		-protons (next to Carbonyl)
2.38	Broad Multiplet	4H	Piperidine	Ring protons adjacent to Nitrogen
1.58	Multiplet	4H	Piperidine	Ring methylene protons
1.43	Multiplet	2H	Piperidine	Ring distal methylene
1.25	Triplet ( Hz)	3H		Terminal methyl group

Key Diagnostic: The two triplets at ~2.68 and ~2.49 ppm confirm the formation of the propanoate chain linking the ring to the ester.

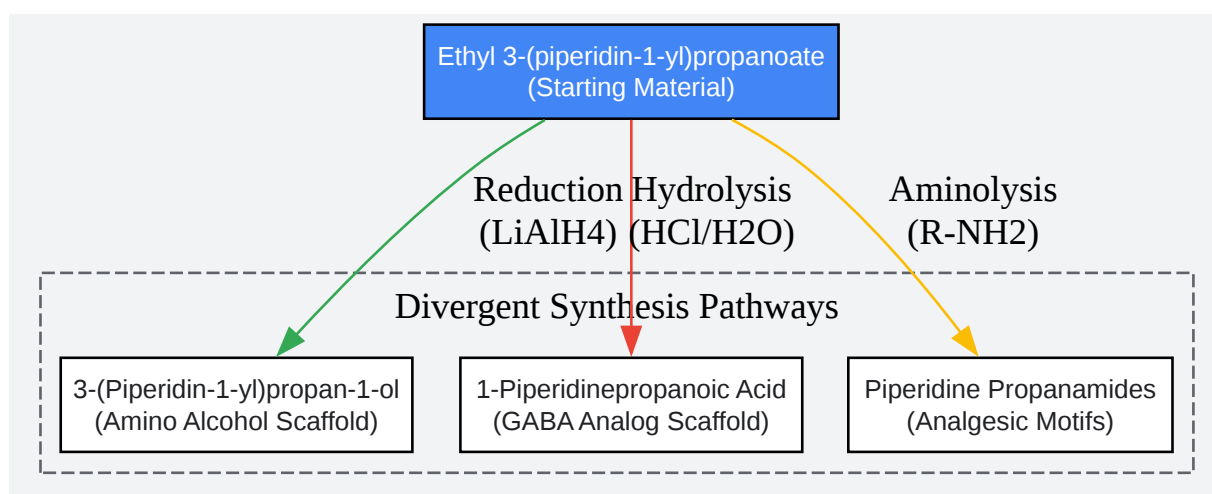
## Part 6: Pharmaceutical Applications

This compound is not typically a final drug but a Late-Stage Intermediate (LSI). Its utility lies in its ability to be transformed into two major pharmacophore classes:

- -Amino Alcohols:
  - Reaction: Reduction with

- Product: 3-(Piperidin-1-yl)propan-1-ol.
- Use: Precursor for central nervous system (CNS) active agents and local anesthetics (e.g., related to Piperidolate analogs).
- -Amino Acids:
  - Reaction: Hydrolysis (Acid/Base).
  - Product: 1-Piperidinepropanoic acid.[1][3]
  - Use: Building block for peptidomimetics and GABA analogs.

## Workflow: From Intermediate to Scaffold



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Figure 2: Divergent synthetic utility of the ethyl ester intermediate.

## Part 7: References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88183, **1-Piperidinepropanoic acid, ethyl ester**. Retrieved from [\[Link\]](#)
- Bartoli, G., et al. (2005). Solvent-free Michael addition of amines to electron-deficient alkenes promoted by silica gel. *Journal of Organic Chemistry*. (Contextual grounding for solvent-free aza-Michael protocols).

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